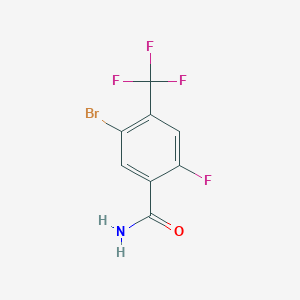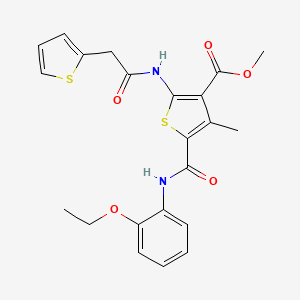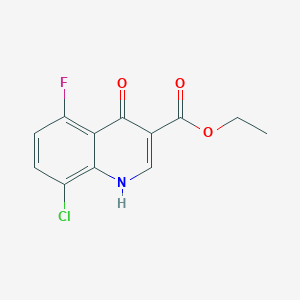
2-(4,4-Dimethylcyclohexyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethylcyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C10H21N. It is a derivative of cyclohexane, featuring a dimethyl substitution at the 4-position and an ethanamine group at the 1-position. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 4,4-dimethylcyclohexanone, which is then reacted with ethylamine under reductive conditions to yield the desired amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.
化学反应分析
Types of Reactions
2-(4,4-Dimethylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Halogenated derivatives
科学研究应用
2-(4,4-Dimethylcyclohexyl)ethan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
相似化合物的比较
Similar Compounds
- 2-(4,4-Dimethylcyclohexyl)ethanol
- 2-(4,4-Dimethylcyclohexyl)acetic acid
- 2-(4,4-Dimethylcyclohexyl)ethylamine
Uniqueness
2-(4,4-Dimethylcyclohexyl)ethan-1-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC 名称 |
2-(4,4-dimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C10H21N/c1-10(2)6-3-9(4-7-10)5-8-11/h9H,3-8,11H2,1-2H3 |
InChI 键 |
ANPXRRJPVRSULV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)CCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
![Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12078929.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)

![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)
![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)


![2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B12078965.png)
